molecular formula C9H11NO3 B3008283 (R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid CAS No. 54732-46-6; 73025-68-0; 73025-69-1

(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid

Cat. No. B3008283
CAS RN: 54732-46-6; 73025-68-0; 73025-69-1
M. Wt: 181.191
InChI Key: JYPHNHPXFNEZBR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is an organooxygen compound and an organonitrogen compound. It derives from a beta-amino acid.

Scientific Research Applications

Enzymatic Synthesis

The enantiomers of 3-amino-3-phenyl-propionic acids, including (R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid, have been synthesized using asymmetric reduction and hydrolytic kinetic resolution techniques. These processes involve various microorganisms like Saccharomyces cerevisiae for the production of both enantiomers of the compound (Varga et al., 2013).

Metal-Organic Frameworks (MOFs)

(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid and its derivatives have been utilized in the design of novel metal-organic frameworks (MOFs). These MOFs are constructed with modified aromatic amino acids, and their chiral properties offer potential applications in non-linear optical (NLO) materials (Xie et al., 2007).

Crystal Structure Analysis

Research has explored the crystal structures of optically active compounds related to (R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid. These studies offer insights into the relationships between the structural and thermodynamic properties of these compounds, which are crucial for understanding their stability and interactions (Larsen & Marthi, 1997).

DFT Modeling and Spectroscopy

Density Functional Theory (DFT) has been applied to model the vibrational and electronic structure of 3-Amino-3-(4-fluorophenyl)propionic acid, a closely related compound. Such studies, aided by IR and Raman spectroscopy, provide valuable information about the molecular interactions and bonding characteristics of these compounds (Pallavi & Tonannavar, 2020).

Enzymatic Process Development

A continuous enzymatic process for the synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid, a compound similar to (R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid, has been developed. This process emphasizes the importance of enzymatic methods in the efficient and selective synthesis of chiral compounds (Tao and Mcgee, 2002).

Applications in Bionanocomposites

(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid and its derivatives, like 3-(4-Hydroxyphenyl)propionic acid, have been used in the development of bionanocomposites. These materials demonstrate significant potential in creating fully biodegradable and green materials with enhanced mechanical and thermal properties (Totaro et al., 2017).

properties

IUPAC Name

(3R)-3-amino-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPHNHPXFNEZBR-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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